1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one
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Overview
Description
1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one is a complex organic compound with a molecular formula of C15H22FN3O3S It is known for its unique structural features, which include a fluorophenyl group and an oxoimidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a fluorophenyl intermediate through a halogenation reaction.
Coupling Reaction: The fluorophenyl intermediate is then coupled with a suitable amine to form the desired amine intermediate.
Cyclization: The amine intermediate undergoes cyclization to form the oxoimidazolidine ring.
Dimethylsulfamoylation: Finally, the compound is subjected to dimethylsulfamoylation to introduce the dimethylsulfamoylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Dimethylsulfamoylamino)-3-(3-chlorophenyl)propan-2-yl]-2-oxoimidazolidine
- 1-[1-(Dimethylsulfamoylamino)-3-(3-bromophenyl)propan-2-yl]-2-oxoimidazolidine
- 1-[1-(Dimethylsulfamoylamino)-3-(3-methylphenyl)propan-2-yl]-2-oxoimidazolidine
Uniqueness
1-{1-[(Dimethylsulfamoyl)amino]-3-(3-fluorophenyl)propan-2-YL}imidazolidin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[1-(dimethylsulfamoylamino)-3-(3-fluorophenyl)propan-2-yl]-2-oxoimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-18(2)23(21,22)17-10-13(19-7-6-16-14(19)20)9-11-4-3-5-12(15)8-11/h3-5,8,13,17H,6-7,9-10H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGXEQFESLKCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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